molecular formula C34H46O11 B14862995 [(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

Cat. No.: B14862995
M. Wt: 630.7 g/mol
InChI Key: BGAZAIQJEALJJF-PMKLNYQFSA-N
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Description

The compound [(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2’-oxirane]-1-yl] (E)-2-methylbut-2-enoate is a complex organic molecule characterized by multiple functional groups, including esters, acetoxy groups, and a spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves multiple steps, typically starting with simpler organic molecules. The process includes:

    Formation of the spiro structure: This is achieved through a series of cyclization reactions.

    Introduction of acetoxy groups: Acetylation reactions are used to introduce acetoxy groups at specific positions.

    Formation of ester linkages: Esterification reactions are employed to form the ester bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl and acetoxy groups.

    Reduction: Reduction reactions can target the ester and acetoxy groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester and acetoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and amines (NH₂R) can be employed.

Major Products

    Oxidation: Products include carboxylic acids and ketones.

    Reduction: Products include alcohols and alkanes.

    Substitution: Products include substituted esters and acetates.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity can be studied to understand its effects on cellular processes.

    Medicine: It may have potential as a pharmaceutical agent, particularly if it exhibits bioactivity such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Binding to enzymes: Inhibiting or activating enzymatic activity.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Affecting cellular pathways: Influencing signaling pathways that regulate cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of multiple functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C34H46O11

Molecular Weight

630.7 g/mol

IUPAC Name

[(4aR,5S,7R,8S,8aR)-5-acetyloxy-4a-(acetyloxymethyl)-7,8-dimethyl-8-[2-[(E)-2-methylbut-2-enoyl]oxy-2-(5-oxo-2H-furan-3-yl)ethyl]spiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-1-yl] (E)-2-methylbut-2-enoate

InChI

InChI=1S/C34H46O11/c1-9-19(3)30(38)44-25-11-12-33(17-42-33)34(18-41-22(6)35)27(43-23(7)36)13-21(5)32(8,29(25)34)15-26(24-14-28(37)40-16-24)45-31(39)20(4)10-2/h9-10,14,21,25-27,29H,11-13,15-18H2,1-8H3/b19-9+,20-10+/t21-,25?,26?,27+,29-,32+,33?,34-/m1/s1

InChI Key

BGAZAIQJEALJJF-PMKLNYQFSA-N

Isomeric SMILES

C/C=C(\C)/C(=O)OC1CCC2(CO2)[C@]3([C@H]1[C@@]([C@@H](C[C@@H]3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)/C(=C/C)/C)COC(=O)C

Canonical SMILES

CC=C(C)C(=O)OC1CCC2(CO2)C3(C1C(C(CC3OC(=O)C)C)(C)CC(C4=CC(=O)OC4)OC(=O)C(=CC)C)COC(=O)C

Origin of Product

United States

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